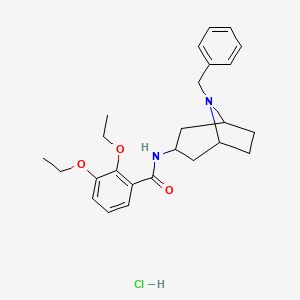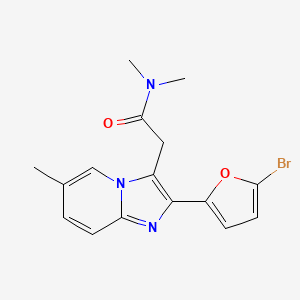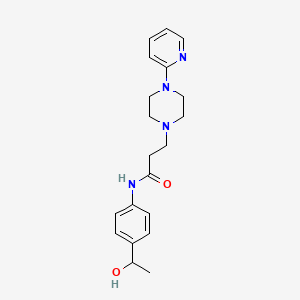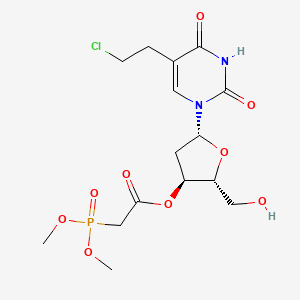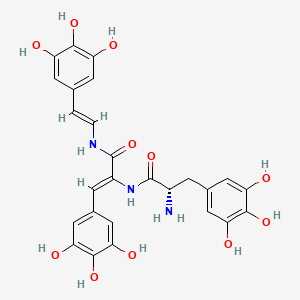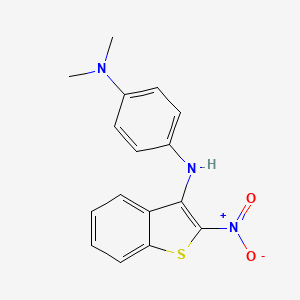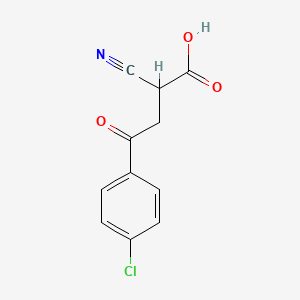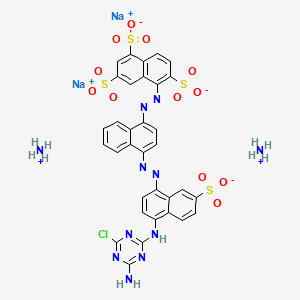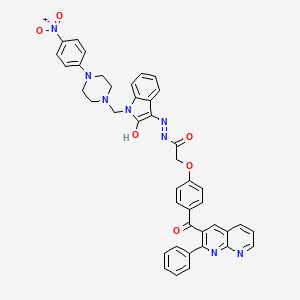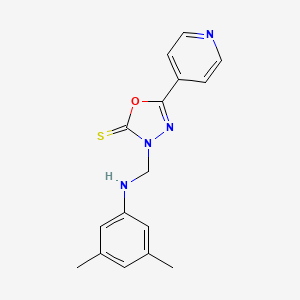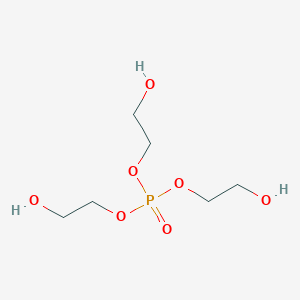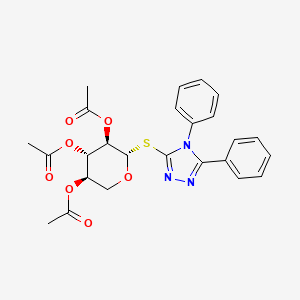
beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate: is a complex organic compound that combines the structural features of beta-D-xylopyranoside and 1,2,4-triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranoside derivatives typically involves the glycosylation of D-xylose with appropriate aglyconesThe reaction conditions often include the use of catalysts and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1-thio group.
Reduction: Reduction reactions can target the triazole ring or the acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deacetylated or reduced triazole derivatives .
科学研究应用
Chemistry: In chemistry, beta-D-xylopyranoside derivatives are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the synthesis of glycosides and other carbohydrate-based compounds .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors, particularly against glycosidases. They are also used in the study of carbohydrate metabolism and cell signaling pathways .
Medicine: Medicinally, beta-D-xylopyranoside derivatives have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents. Their ability to interact with specific biological targets makes them valuable in drug development .
Industry: In industry, these compounds are used in the production of surfactants, emulsifiers, and other specialty chemicals. Their unique structural features allow for the development of materials with specific properties .
作用机制
The mechanism of action of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes, inhibiting their activity. The beta-D-xylopyranoside moiety can mimic natural substrates of glycosidases, leading to competitive inhibition. The acetyl groups may enhance the compound’s lipophilicity, improving its cellular uptake .
相似化合物的比较
Beta-D-xylopyranoside derivatives: These include other glycosides with different aglycones or protecting groups.
1,2,4-Triazole derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones.
Uniqueness: The uniqueness of beta-D-xylopyranoside, 4,5-diphenyl-4H-1,2,4-triazol-3-yl 1-thio-, 2,3,4-triacetate lies in its combination of a carbohydrate moiety with a triazole ring and a thio group. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
属性
CAS 编号 |
116509-52-5 |
|---|---|
分子式 |
C25H25N3O7S |
分子量 |
511.5 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C25H25N3O7S/c1-15(29)33-20-14-32-24(22(35-17(3)31)21(20)34-16(2)30)36-25-27-26-23(18-10-6-4-7-11-18)28(25)19-12-8-5-9-13-19/h4-13,20-22,24H,14H2,1-3H3/t20-,21+,22-,24+/m1/s1 |
InChI 键 |
UORJYOCQTLRACR-GBAAUQCPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


